2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 2-amino-4-(1-piperidine)pyridine derivatives
- 4-morpholinopiperidine
- 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide .
Uniqueness
What sets 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile apart is its unique combination of the morpholine, piperidine, and pyrimidine rings, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H19N5O2/c16-10-13-3-4-17-15(18-13)20-5-1-2-12(11-20)14(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2 |
InChI Key |
FBSIHHITMYHIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C#N)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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